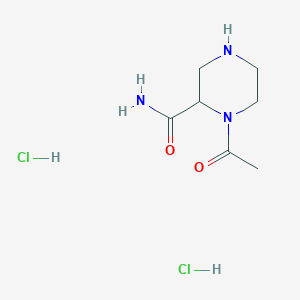

1-Acetylpiperazine-2-carboxamide dihydrochloride

Descripción general

Descripción

1-Acetylpiperazine-2-carboxamide dihydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetylpiperazine-2-carboxamide dihydrochloride typically involves the acetylation of piperazine derivatives. One common method includes the reaction of piperazine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 1-Acetylpiperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antinociceptive Activity :

- Research indicates that piperazine derivatives, including 1-acetylpiperazine-2-carboxamide, can act as antagonists at histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- These compounds have shown potential in treating pain by modulating neurotransmitter release, thus providing a basis for further studies into their antinociceptive properties.

-

Antitumor Activity :

- Some studies have evaluated the use of piperazine derivatives in cancer treatment. For instance, palladium-catalyzed reactions involving piperazine derivatives have been explored for synthesizing compounds with antitumor properties .

- The selective coupling of piperazine derivatives with aryl iodides has demonstrated effectiveness in producing antitumor agents.

-

Reproductive Health :

- Piperazine-2-carboxamide derivatives have been investigated for their role in obstetrics. They are proposed as potential treatments for conditions such as preterm labor and dysmenorrhea by acting as antagonists to prostaglandin receptors .

- This application highlights their importance in managing reproductive health issues.

Chemical Synthesis and Mechanism of Action

The synthesis of 1-acetylpiperazine-2-carboxamide dihydrochloride typically involves the reaction of piperazine with acetic anhydride and subsequent hydrolysis to yield the carboxamide derivative. Understanding the synthesis pathway is crucial for optimizing yields and enhancing the compound's efficacy.

Table 1: Synthesis Pathway

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Piperazine, Acetic Anhydride | Stirring at room temperature | Acetylated Piperazine |

| 2 | Acetylated Piperazine, Water | Hydrolysis | 1-Acetylpiperazine-2-carboxamide |

Case Studies and Research Findings

- Study on Pain Modulation :

- Preterm Labor Management :

- Anticancer Properties :

Mecanismo De Acción

The mechanism of action of 1-Acetylpiperazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound may also interact with other receptors and enzymes, modulating various biochemical pathways.

Comparación Con Compuestos Similares

- 1-(2-Pyrimidyl)piperazine dihydrochloride

- 2-(1-Piperazinyl)pyrimidine dihydrochloride

- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Comparison: 1-Acetylpiperazine-2-carboxamide dihydrochloride is unique due to its specific acetyl and carboxamide functional groups, which confer distinct chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in medicinal chemistry and drug development.

Actividad Biológica

1-Acetylpiperazine-2-carboxamide dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

This compound interacts with several biological targets, notably acetylcholinesterase (AChE) and GABA receptors. By inhibiting AChE, the compound leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and cognitive functions. Additionally, its modulation of GABA receptors suggests potential anxiolytic effects, influencing neuronal excitability and overall brain function.

Biochemical Pathways

The compound has been shown to influence multiple biochemical pathways. For instance, it inhibits the poly(ADP-ribose) polymerase (PARP) pathway, which is crucial for DNA repair processes. This inhibition can have implications in cancer therapy, where PARP inhibitors are used to enhance the effectiveness of chemotherapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed effectively and distributed throughout various tissues. Studies suggest that the compound is taken up by cells via organic anion transporters and monocarboxylate transporters, facilitating its intracellular activity.

Dosage Effects in Animal Models

Research has demonstrated that dosage significantly affects the biological activity of this compound in animal models. Lower doses have been associated with enhanced cognitive functions and reduced anxiety-like behaviors, while higher doses may lead to adverse effects. This dose-dependent relationship underscores the importance of optimizing therapeutic strategies when using this compound.

Cellular Effects

Influence on Cell Signaling

The compound's interaction with cellular components can lead to significant changes in cell signaling pathways. For example, it has been reported to modulate gene expression related to neurotransmitter systems, impacting both excitatory and inhibitory signaling in neurons.

Stability and Temporal Effects

In laboratory settings, this compound has shown stability under standard conditions for extended periods. This stability is crucial for its application in long-term studies involving cellular functions and drug interactions.

Research Applications

This compound has diverse applications across several scientific fields:

- Chemistry : It serves as an intermediate in synthesizing complex organic molecules.

- Biology : The compound is employed in studying enzyme inhibition and receptor binding dynamics.

- Medicine : Investigations focus on its potential therapeutic effects as an AChE inhibitor and its role in cancer treatment through PARP inhibition.

- Industry : It is utilized in pharmaceutical development and agrochemical applications.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Cognitive Enhancement : In a study involving rodent models, administration of the compound at low doses resulted in improved memory retention and reduced anxiety-like behaviors compared to control groups.

- Cancer Research : A recent investigation into the compound's role as a PARP inhibitor demonstrated promising results in enhancing the cytotoxic effects of standard chemotherapy agents in breast cancer cell lines .

- Neuroprotection : Experimental data suggest that this compound may protect against neurodegenerative processes by modulating cholinergic signaling pathways .

Propiedades

IUPAC Name |

1-acetylpiperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2.2ClH/c1-5(11)10-3-2-9-4-6(10)7(8)12;;/h6,9H,2-4H2,1H3,(H2,8,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKVYZFFTAVEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.